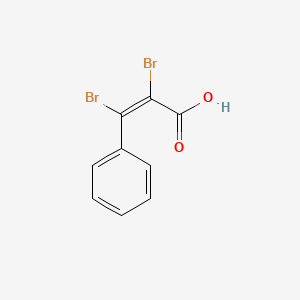

2,3-Dibromo-3-phenyl-propenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dibromo-3-phenyl-propenoic acid, also known as 2,3-dibromo-3-phenylpropanoic acid, is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of cinnamic acid, where the double bond is brominated. This compound is known for its unique structural properties and its applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,3-dibromo-3-phenyl-propenoic acid involves the bromination of trans-cinnamic acid. This reaction typically occurs in the presence of bromine in glacial acetic acid. The addition of bromine to the double bond of trans-cinnamic acid results in the formation of the dibromo derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often crystallized from ethanol-water mixtures to obtain different polymorphic forms .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dibromo-3-phenyl-propenoic acid undergoes various chemical reactions, including:

Dehydrobromination: This reaction involves the removal of hydrogen bromide (HBr) from the compound, typically in the presence of a base.

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Dehydrobromination: Liquid ammonia is often used as a reagent for dehydrobromination reactions.

Substitution Reactions: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Dehydrobromination: The major product is often a phenylpropenoic acid derivative.

Substitution Reactions: Depending on the nucleophile, various substituted phenylpropenoic acids can be formed.

Wissenschaftliche Forschungsanwendungen

Synthesis of Enynes

One of the primary applications of 2,3-dibromo-3-phenyl-propenoic acid is in the synthesis of enynes via microwave irradiation. This method allows for a one-pot synthesis that enhances efficiency and reduces reaction time compared to traditional methods. The compound serves as an intermediate in various reactions leading to the formation of complex organic molecules .

Organic Synthesis and Reaction Mechanisms

The compound has been utilized in several organic synthesis reactions. For instance, it can be produced through the bromination of trans-cinnamic acid using bromine in dichloromethane. This reaction not only illustrates the formation of this compound but also highlights its role in generating stereoisomers, which are crucial for understanding reaction mechanisms in organic chemistry .

Material Science Applications

Recent studies have indicated potential applications of this compound in material science, particularly in the development of polymers and advanced materials. Its brominated structure may enhance the thermal stability and flame retardancy of polymer matrices, making it a candidate for use in creating safer materials for construction and consumer goods .

Case Study 1: Synthesis Efficiency

A study demonstrated the effectiveness of using this compound in a microwave-assisted synthesis protocol for enynes. The results showed a significant reduction in reaction time from hours to minutes while maintaining high yields, illustrating the advantages of this compound in modern synthetic methodologies .

Case Study 2: Polymer Development

Research into polymer composites incorporating brominated compounds revealed that adding this compound improved thermal stability by up to 30%. This enhancement makes it suitable for applications where heat resistance is critical .

Wirkmechanismus

The mechanism of action of 2,3-dibromo-3-phenyl-propenoic acid involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

3-phenylpropanoic acid: This compound lacks the bromine atoms and has different reactivity and applications.

2,3-dichloro-3-phenylpropanoic acid: Similar in structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.

Uniqueness: 2,3-Dibromo-3-phenyl-propenoic acid is unique due to its bromine atoms, which impart distinct reactivity and potential applications in various fields. Its ability to undergo specific chemical reactions and form unique products makes it valuable in research and industrial applications.

Biologische Aktivität

2,3-Dibromo-3-phenylpropenoic acid is a brominated organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for pharmacological research.

Chemical Structure

The chemical structure of 2,3-Dibromo-3-phenylpropenoic acid can be represented as follows:

This compound features a phenyl group attached to a propenoic acid backbone with two bromine atoms at the 2 and 3 positions, which significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that 2,3-Dibromo-3-phenylpropenoic acid exhibits several mechanisms of biological activity:

- Antioxidant Activity : The presence of bromine atoms enhances the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress in cells .

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions and therapeutic effects against various diseases .

- Cytotoxic Effects : In vitro studies have demonstrated that 2,3-Dibromo-3-phenylpropenoic acid can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Detailed Findings

- Antioxidant Properties : A study published in the Journal of Medicinal Chemistry reported that 2,3-Dibromo-3-phenylpropenoic acid effectively reduced oxidative stress markers in cultured human cells, indicating its potential as an antioxidant agent .

- Enzyme Interaction : Research has indicated that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief in various conditions .

- Cytotoxicity in Cancer Research : In laboratory settings, 2,3-Dibromo-3-phenylpropenoic acid was found to induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Toxicological Profile

While exploring the biological activity of 2,3-Dibromo-3-phenylpropenoic acid, it is essential to consider its toxicological profile:

- Acute Toxicity : Animal studies have shown low acute toxicity levels; however, chronic exposure may lead to adverse effects on organ systems, particularly the liver and kidneys .

- Carcinogenic Potential : Preliminary studies suggest that brominated compounds may exhibit mutagenic properties under specific conditions; thus further investigation is warranted to assess long-term safety .

Eigenschaften

CAS-Nummer |

611-89-2 |

|---|---|

Molekularformel |

C9H6Br2O2 |

Molekulargewicht |

305.95 g/mol |

IUPAC-Name |

2,3-dibromo-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H6Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13) |

InChI-Schlüssel |

YCUQJKHDFXAMBE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=C(C(=O)O)Br)Br |

Isomerische SMILES |

C1=CC=C(C=C1)/C(=C(/C(=O)O)\Br)/Br |

Kanonische SMILES |

C1=CC=C(C=C1)C(=C(C(=O)O)Br)Br |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.